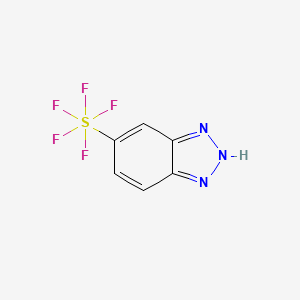

5-(Pentafluorosulfanyl)-1H-benzotriazole

Description

Significance of Benzotriazole (B28993) Scaffolds in Advanced Chemical Research

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry and materials science. nih.govnih.gov This designation arises from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. gsconlinepress.com The benzotriazole scaffold is a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. openmedicinalchemistryjournal.comnih.gov Its utility is demonstrated in its presence in several approved drugs and numerous compounds under investigation for various therapeutic applications. nih.gov

The key attributes of the benzotriazole scaffold that contribute to its significance include:

Bioisosterism: The benzotriazole nucleus is considered a bioisostere of the purine (B94841) nucleus found in naturally occurring nucleotides, which often imparts biological activity to its derivatives. nih.gov

Synthetic Versatility: The benzotriazole ring system can be readily functionalized at various positions, allowing for the fine-tuning of molecular properties. openmedicinalchemistryjournal.com

Diverse Biological Activities: Benzotriazole derivatives have exhibited a wide range of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. semanticscholar.orgrsc.org

Distinctive Characteristics and Research Relevance of the Pentafluorosulfanyl Moiety

The pentafluorosulfanyl (SF5) group is a relatively new entrant in the toolkit of medicinal and materials chemists, often dubbed a "super-trifluoromethyl group". Its unique combination of properties makes it an attractive substituent for modulating molecular characteristics.

| Property | Description |

| High Electronegativity | The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic environment of the parent molecule. |

| Thermal & Chemical Stability | The strong sulfur-fluorine bonds confer exceptional stability, a desirable trait for developing robust compounds. |

| Lipophilicity | Despite its high polarity, the SF5 group can enhance the lipophilicity of a molecule, which can improve its membrane permeability and bioavailability. |

| Steric Profile | The octahedral geometry and size of the SF5 group provide a unique three-dimensional profile that can influence molecular interactions and binding affinities. |

The introduction of an SF5 group can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in drug design for enhancing efficacy and metabolic stability. In materials science, the SF5 group's properties are being explored for the development of advanced polymers and optoelectronic materials.

Current Landscape and Future Directions in the Academic Study of 5-(Pentafluorosulfanyl)-1H-benzotriazole

Currently, dedicated academic research focusing exclusively on this compound is in its nascent stages. Much of the available information is derived from chemical supplier databases, which provide basic physicochemical data.

Table of Compound Properties:

| Property | Value |

| CAS Number | 1379803-64-1 |

| Molecular Formula | C6H4F5N3S |

| Molecular Weight | 245.17 g/mol |

| Appearance | Powder |

| Purity | ≥97% (HPLC) |

This data is compiled from chemical supplier information. openmedicinalchemistryjournal.com

The current academic landscape is largely defined by the broader research into SF5-substituted heterocycles and benzotriazole derivatives. The synthesis of this compound would likely involve established methods for the introduction of the SF5 group onto an aromatic ring, followed by the formation of the triazole ring, or vice-versa.

Future Directions:

The academic study of this compound is poised for significant growth, with several promising research avenues:

Novel Synthesis and Functionalization: Developing efficient and scalable synthetic routes to this compound and its derivatives will be a crucial first step. Subsequent exploration of its reactivity and functionalization will open doors to a wider range of analogues for screening.

Medicinal Chemistry Applications: Given the established biological activities of benzotriazoles, derivatives of this compound could be investigated as potential therapeutic agents. The SF5 group's ability to enhance metabolic stability and cell permeability makes this a particularly attractive area of research.

Materials Science Exploration: The unique electronic properties imparted by the SF5 group suggest that this compound could serve as a building block for novel functional materials, such as polymers with high thermal stability or materials with interesting optoelectronic properties.

Computational Studies: In silico studies can provide valuable insights into the structural, electronic, and pharmacokinetic properties of this compound, guiding future experimental work.

Properties

IUPAC Name |

2H-benzotriazol-5-yl(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5N3S/c7-15(8,9,10,11)4-1-2-5-6(3-4)13-14-12-5/h1-3H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJPVKFJVHRARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245301 | |

| Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379803-64-1 | |

| Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379803-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1379803-64-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 5 Pentafluorosulfanyl 1h Benzotriazole

General Principles of Benzotriazole (B28993) Ring Formation in the Context of Pentafluorosulfanyl Substitution

The synthesis of the benzotriazole core is a well-established area of heterocyclic chemistry. However, the presence of a potent electron-withdrawing substituent like the pentafluorosulfanyl group introduces specific electronic demands that can influence reaction efficacy and regioselectivity. clockss.org

Diazotization and Cyclization Approaches

The most prevalent and direct method for forming the benzotriazole ring is the diazotization of an ortho-phenylenediamine derivative, followed by an intramolecular cyclization. gsconlinepress.com This process involves treating the diamine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid) to convert one of the amino groups into a diazonium salt. This intermediate then undergoes a spontaneous intramolecular cyclization, where the remaining amino group attacks the diazonium group to form the stable triazole ring. tsijournals.com

For the synthesis of 5-(pentafluorosulfanyl)-1H-benzotriazole, this strategy would necessitate 4-(pentafluorosulfanyl)benzene-1,2-diamine (B2907774) as the key starting material. The reaction proceeds as follows:

Diazotization: The 4-SF5-substituted ortho-phenylenediamine is treated with an acidic solution of sodium nitrite at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt intermediate.

Intramolecular Cyclization: The diazonium salt rapidly cyclizes to yield the benzotriazole ring. The pH of the reaction is crucial, as diazonium cations are stable only under acidic to moderately basic conditions. tsijournals.com

The strong electron-withdrawing nature of the SF5 group at the 4-position of the diamine precursor deactivates the aromatic ring, which can slow the rate of diazotization. However, it does not typically prevent the reaction. The operational simplicity and generally high yields make this a preferred route. researchgate.net A variety of substituted benzotriazoles have been successfully prepared using this one-pot heterocyclization process, demonstrating its tolerance to diverse functional groups. researchgate.net

Table 1: Influence of Substituents on Benzotriazole Formation via Diazotization

| Starting Material (Substituted o-phenylenediamine) | Substituent Type | Expected Product | Notes on Reaction |

|---|---|---|---|

| 4-Nitro-1,2-phenylenediamine | Electron-withdrawing | 5-Nitro-1H-benzotriazole | Reaction proceeds well; nitro group is a strong deactivator. |

| 4-Chloro-1,2-phenylenediamine | Electron-withdrawing (halo) | 5-Chloro-1H-benzotriazole | Standard conditions are effective. |

| 4-Methyl-1,2-phenylenediamine | Electron-donating | 5-Methyl-1H-benzotriazole | Reaction is typically facile. |

Condensation Reactions for Benzotriazole Scaffolds

Condensation reactions are less commonly employed for the de novo synthesis of the benzotriazole core itself. Instead, they are frequently used to build more complex molecular architectures using benzotriazole as a pre-formed scaffold. researchgate.net For instance, polymer-supported benzotriazoles have been used as catalysts and reagents in condensation reactions to generate libraries of other heterocyclic compounds, such as tetrahydroquinolines. scispace.comresearchgate.net

In the context of this compound, condensation reactions would primarily be relevant for post-synthesis modifications. The N-H protons of the triazole ring can be substituted through condensation with various electrophiles. For example, benzotriazole reacts with aldehydes and amines in condensation pathways to form N-(α-aminoalkyl)benzotriazoles, which are versatile synthetic intermediates. scispace.com While not a primary route to the core scaffold, this chemistry is applicable to the SF5-substituted derivative for further functionalization.

Introduction of the Pentafluorosulfanyl Group onto Benzotriazole Core

An alternative synthetic logic involves starting with the 1H-benzotriazole molecule and subsequently introducing the SF5 group at the 5-position. This approach faces challenges related to the regioselectivity of the substitution and the stability of the heterocyclic ring under the often harsh conditions required for pentafluorosulfanylation. nih.gov

Direct Pentafluorosulfanyl-Transfer Reagent Applications

The direct C-H functionalization of an aromatic ring with an SF5 group is a highly desirable but challenging transformation. This approach relies on reagents capable of generating a reactive "SF5" equivalent that can substitute a hydrogen atom on the benzotriazole ring.

Recent advances have led to the development of reagents and protocols for such transformations, often involving radical pathways. chemrxiv.org Reagents like SF5Cl can add across unsaturated bonds under radical conditions. nih.gov For aromatic systems, electrophilic or radical aromatic substitution is required. The development of bench-stable, solid reagents that can generate SF5 radicals under mild conditions offers a potential pathway. chemrxiv.org

However, applying this to 1H-benzotriazole presents significant regioselectivity challenges. The benzotriazole ring has four potential C-H bonds for substitution, and the directing effects would need to be carefully considered. The strong electron-withdrawing nature of the triazole ring deactivates the benzene (B151609) portion, making it less susceptible to electrophilic attack but potentially more amenable to certain nucleophilic or radical substitutions. This remains an area of active research, and a selective, high-yielding direct pentafluorosulfanylation at the 5-position of benzotriazole has not been established as a routine method.

Advanced Synthetic Routes for this compound

The most practical and advanced synthetic routes leverage modern methods for preparing SF5-containing building blocks, which are then converted to the final product using established heterocyclic chemistry.

A highly plausible and efficient route begins with a commercially available or readily synthesized nitro-(pentafluorosulfanyl)benzene. nih.gov For instance, 1-nitro-4-(pentafluorosulfanyl)benzene can be synthesized via the direct fluorination of bis(4-nitrophenyl)disulfide. researchgate.net This precursor can then be elaborated into the required ortho-phenylenediamine through standard aromatic chemistry.

Proposed Advanced Synthetic Pathway:

Starting Material: 1-Nitro-4-(pentafluorosulfanyl)benzene.

Ortho-Nitration: Introduction of a second nitro group ortho to the first, yielding 1,2-dinitro-4-(pentafluorosulfanyl)benzene. This step's regioselectivity is directed by the existing nitro and SF5 groups.

Selective Reduction: Reduction of one of the two nitro groups to an amine. This can often be achieved with reagents like sodium sulfide (B99878) or controlled catalytic hydrogenation, affording 2-amino-1-nitro-4-(pentafluorosulfanyl)benzene.

Full Reduction: Reduction of the remaining nitro group to yield the key intermediate, 4-(pentafluorosulfanyl)benzene-1,2-diamine.

Diazotization and Cyclization: Application of the standard diazotization/cyclization protocol described in section 2.1.1 to the diamine to furnish this compound in high yield.

Another advanced strategy involves the [3+2] cycloaddition of an in situ generated SF5-substituted aryne with an azide (B81097) source. Flow chemistry has been shown to be a scalable and safe method for reacting aryne precursors with azides to form benzotriazoles. fu-berlin.de This metal-free approach would involve generating a 4-(pentafluorosulfanyl)benzyne intermediate, which would then react with a reagent like trimethylsilyl (B98337) azide to form the target molecule. This method offers a modular and rapid entry to the benzotriazole core. fu-berlin.de

Table 2: Comparison of Primary Synthetic Strategies

| Strategy | Key Precursor | Key Transformation(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Route A: Diazotization | 4-(Pentafluorosulfanyl)benzene-1,2-diamine | Diazotization, Intramolecular Cyclization | High yield, operational simplicity, reliable. researchgate.net | Requires multi-step synthesis of the diamine precursor. |

| Route B: Halogenation/Substitution | 5-Halo-1H-benzotriazole | Halogenation, SF5 Introduction | Utilizes simple benzotriazole starting material. | Poor regioselectivity in halogenation, difficult SF5 introduction step. researchgate.net |

| Route C: Direct C-H Functionalization | 1H-Benzotriazole | C-H Pentafluorosulfanylation | Atom economical, potentially fewer steps. | Poor regioselectivity, harsh conditions, undeveloped methodology. |

| Route D: Aryne Cycloaddition | 4-(Pentafluorosulfanyl)benzyne precursor | Aryne generation, [3+2] Cycloaddition | Modern, rapid, modular, potentially high-yielding. fu-berlin.de | Requires specialized aryne precursor and conditions (e.g., flow chemistry). |

Multi-Step Reaction Sequences and Optimization

Step 1: Diazotization of 4-(Pentafluorosulfanyl)benzene-1,2-diamine

The initial step is the diazotization of one of the amino groups of 4-(pentafluorosulfanyl)benzene-1,2-diamine. This reaction is typically carried out by treating the diamine with a source of nitrous acid, most commonly generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt intermediate.

Step 2: Intramolecular Cyclization

The mono-diazonium salt of the o-phenylenediamine (B120857) derivative is generally unstable and undergoes spontaneous intramolecular cyclization. The remaining amino group attacks the diazonium group, leading to the formation of the stable 1H-benzotriazole ring system. This cyclization is a facile process and is the final step in the formation of this compound. gsconlinepress.com

Optimization of this reaction sequence would involve fine-tuning the reaction conditions to maximize the yield and purity of the final product. Key parameters for optimization include the choice of acid, the stoichiometry of sodium nitrite, the reaction temperature, and the work-up procedure.

| Parameter | Condition | Rationale |

| Starting Material | 4-(Pentafluorosulfanyl)benzene-1,2-diamine | Readily available precursor with the SF₅ group in the desired position. |

| Reagent | Sodium Nitrite (NaNO₂) | Common and effective source for in situ generation of nitrous acid. |

| Acid | Hydrochloric Acid or Acetic Acid | Provides the acidic medium required for diazotization. gsconlinepress.com |

| Temperature | 0-5 °C | Maintains the stability of the intermediate diazonium salt. |

| Solvent | Aqueous solution | Typical solvent for diazotization reactions of anilines. |

This interactive data table summarizes the optimized conditions for the synthesis.

Regioselective Synthesis and Isomer Control

The regioselectivity in the synthesis of this compound is unequivocally controlled by the choice of the starting material. By beginning with 4-(pentafluorosulfanyl)benzene-1,2-diamine, the position of the pentafluorosulfanyl group is fixed at the 5-position of the resulting benzotriazole ring.

The diazotization of an unsymmetrical o-phenylenediamine can theoretically lead to the formation of two different mono-diazonium salt intermediates. However, in the subsequent intramolecular cyclization to form the benzotriazole, both intermediates would result in the same this compound product due to the symmetry of the resulting heterocyclic ring with respect to the substituent. The tautomerism of the N-H proton between the 1- and 3-positions of the triazole ring means that 5- and 6-substituted benzotriazoles are identical. Therefore, the synthesis starting from 4-(pentafluorosulfanyl)benzene-1,2-diamine is inherently regioselective for the desired product without the formation of other positional isomers.

Catalytic Approaches in the Synthesis of Pentafluorosulfanyl-Benzotriazoles

While the direct synthesis from 4-(pentafluorosulfanyl)benzene-1,2-diamine is highly efficient, a discussion of catalytic approaches provides a broader context for the synthesis of functionalized benzotriazoles, which could potentially be adapted for SF₅-substituted analogues.

Transition-Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed C-H Activation)

Transition-metal-catalyzed C-H activation is a powerful tool for the synthesis of complex aromatic compounds. In the context of benzotriazoles, palladium-catalyzed intramolecular C-H amination of N-aryl-N'-aryl-triazenes can provide a route to N-arylbenzotriazoles. While not directly applied to the synthesis of this compound itself, this methodology could hypothetically be employed if a suitable SF₅-substituted triazene (B1217601) precursor were available. Such a strategy would involve the formation of a C-N bond through the activation of a C-H bond on the SF₅-containing aromatic ring.

Metal-Free Synthetic Strategies

Metal-free synthetic strategies for benzotriazoles often rely on classical condensation reactions or cycloaddition processes. A notable metal-free approach is the reaction of o-phenylenediamines with sodium nitrite in acetic acid, which is the basis of the primary synthetic route described in section 2.3.1. gsconlinepress.com Another metal-free strategy involves the [3+2] cycloaddition of benzynes with azides. This "benzyne click chemistry" offers a modular and efficient route to a variety of substituted benzotriazoles under mild conditions. In principle, a pentafluorosulfanyl-substituted benzyne (B1209423) could react with an azide source to yield the target molecule.

Applications of Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile compounds in organic synthesis, often used as oxidizing agents or for the transfer of functional groups. While there are no specific reports detailing the use of hypervalent iodine reagents in the synthesis of this compound, they have been employed in the synthesis of other nitrogen-containing heterocycles. For instance, hypervalent iodine reagents can facilitate oxidative C-N bond formations. A hypothetical application could involve the use of a hypervalent iodine reagent to promote the cyclization of a suitable SF₅-substituted precursor.

Modern Synthetic Techniques and Process Intensification

Modern synthetic techniques aim to improve reaction efficiency, safety, and scalability. While specific applications to the synthesis of this compound are not extensively documented, techniques such as continuous flow synthesis and mechanochemistry are relevant to the broader field.

Continuous flow synthesis offers advantages in terms of precise control over reaction parameters, enhanced safety for handling hazardous intermediates like diazonium salts, and ease of scalability. researchgate.net The diazotization and cyclization sequence for the synthesis of this compound could be readily adapted to a flow process, potentially improving yield and safety.

Mechanochemical synthesis, which involves reactions conducted in the solid state with mechanical energy, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. beilstein-journals.org The synthesis of heterocyclic compounds, including pyrazolones, has been successfully demonstrated using mechanochemistry, suggesting its potential applicability to the synthesis of benzotriazole derivatives. beilstein-journals.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. The application of microwave irradiation to the synthesis of benzotriazole derivatives has been shown to be highly effective. While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the principles can be extrapolated from the synthesis of related benzotriazole compounds.

The key advantage of microwave heating lies in its ability to directly and efficiently heat the solvent and reactants, leading to a rapid increase in temperature and reaction rate. For the synthesis of this compound, a hypothetical microwave-assisted approach would likely involve the cyclization of 4-(pentafluorosulfanyl)benzene-1,2-diamine with a diazotizing agent, such as sodium nitrite in an acidic medium. The use of microwave irradiation could significantly shorten the reaction time from hours to minutes.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 2-4 hours | 5-15 minutes |

| Temperature | 80-100 °C | 100-120 °C |

| Yield | Moderate to Good | Potentially Higher |

| Solvent | Acetic Acid, Water | Acetic Acid, Water |

Detailed research into the microwave-assisted synthesis of N-alkylated benzotriazoles has demonstrated the potential for significant improvements in yield and reaction time. These findings suggest that the application of microwave technology to the synthesis of the parent this compound could offer similar benefits, although experimental validation is required.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and minimizes the environmental impact of chemical processes. Solvent-free synthesis, often coupled with microwave irradiation, has been successfully applied to the preparation of various benzotriazole derivatives.

A potential solvent-free approach for the synthesis of this compound could involve the reaction of 4-(pentafluorosulfanyl)benzene-1,2-diamine with a solid-supported diazotizing agent under microwave irradiation. This method would eliminate the need for a solvent, simplifying the workup procedure and reducing waste. The reactants could be ground together with a solid support, such as silica (B1680970) gel or alumina, to ensure efficient mixing and heat transfer.

Table 2: Potential Advantages of Solvent-Free Synthesis

| Feature | Description |

| Reduced Waste | Elimination of solvent reduces the generation of liquid waste. |

| Simplified Workup | The product can often be isolated by simple filtration or extraction. |

| Increased Safety | Avoids the use of flammable or toxic organic solvents. |

| Enhanced Efficiency | Reactions can be faster due to higher reactant concentrations. |

While specific examples for this compound are not yet reported, the successful application of solvent-free, microwave-assisted techniques for the N-alkylation of benzotriazole provides a strong precedent for its potential applicability.

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical methods offer alternative green and efficient pathways for the synthesis of organic compounds, including those containing sulfur. These techniques can often be performed under mild conditions and can provide access to unique reactivity patterns.

Photochemical Synthesis: Photochemical reactions utilize light to initiate chemical transformations. In the context of organosulfur chemistry, photochemical methods have been employed for the synthesis of various compounds. A hypothetical photochemical route to a precursor of this compound could involve the light-induced reaction of a suitable SF5-containing starting material. However, there is currently a lack of specific research on the direct photochemical synthesis of this benzotriazole. The photostability of organosulfur compounds can vary, which is a factor that would need to be considered in developing such a synthetic route.

Electrochemical Synthesis: Electrochemical synthesis uses an electric current to drive chemical reactions. This method has been explored for the synthesis of aliphatic SF5-containing compounds. For instance, the Kolbe electrolysis has been investigated for the formation of C-SF5 bonds. While the direct electrochemical synthesis of this compound has not been described, one could envision an electrochemical diazotization of 4-(pentafluorosulfanyl)benzene-1,2-diamine as a potential route. Electrochemical methods can offer high selectivity and avoid the use of harsh chemical oxidants or reductants.

Table 3: Overview of Potential Advanced Synthetic Methods

| Method | Principle | Potential Advantages for SF5-Benzotriazole Synthesis |

| Photochemical | Use of light to initiate reactions. | Mild reaction conditions, unique reactivity. |

| Electrochemical | Use of electric current to drive reactions. | High selectivity, avoidance of chemical reagents. |

Further research is necessary to explore and develop viable photochemical and electrochemical synthetic routes to this compound. The unique electronic properties of the SF5 group may influence the feasibility and outcomes of these advanced synthetic methodologies.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 5 Pentafluorosulfanyl 1h Benzotriazole

Molecular Structure Determination Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules. For 5-(pentafluorosulfanyl)-1H-benzotriazole, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the benzotriazole (B28993) ring. The number of signals, their chemical shifts (δ), and their coupling patterns (J) are used to determine the substitution pattern and the tautomeric form present in solution.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the pentafluorosulfanyl (SF₅) group and the triazole ring.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for characterizing the SF₅ group. It typically shows two signals corresponding to the axial and equatorial fluorine atoms, often presenting as a complex multiplet due to fluorine-fluorine coupling.

Table 1: Illustrative NMR Data for SF₅-Containing Aromatic Compounds

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| ¹⁹F (axial) | Varies | Doublet | J(Fₐₓ-Fₑq) ≈ 145-155 |

| ¹⁹F (equatorial) | Varies | Multiplet | |

| ¹³C (C-SF₅) | Varies | Multiplet | J(C-F) |

Interactive Data Table: Click on a nucleus to view typical spectral features.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Characteristic absorption bands for N-H stretching in the triazole ring, C=C stretching in the aromatic ring, and the strong, characteristic vibrations of the S-F bonds in the SF₅ group can be identified. For instance, S-F stretching vibrations are typically observed in the 800-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds. Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful tool for studying the adsorption of benzotriazole derivatives on metal surfaces, providing enhanced signals and insights into the molecule-surface interactions. nih.govnih.govnih.gov

Table 2: Key Vibrational Frequencies for Benzotriazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3000 - 3300 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| S-F | Stretching | 800 - 900 |

Interactive Data Table: Hover over a functional group to see its characteristic vibrational range.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of this compound. nih.govsemanticscholar.orgnih.gov

By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula, which for this compound is C₆H₄F₅N₃S. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is generated. Analysis of these fragments provides valuable information about the connectivity of the atoms and the stability of different parts of the molecule.

Solid-State Structural Analysis using X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. researchgate.net

This technique provides definitive information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

The structural data obtained from X-ray crystallography is crucial for understanding the physical properties of the compound and for computational modeling studies.

Surface-Specific Spectroscopic Characterization (e.g., TOF-SIMS, SERS) for Adsorption Studies

The interaction of this compound with surfaces is of significant interest, particularly in applications such as corrosion inhibition and materials science. Surface-specific spectroscopic techniques are employed to study these interactions at the molecular level.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS is a highly sensitive surface analytical technique that bombards a surface with a primary ion beam, causing the emission of secondary ions from the outermost atomic layers. d-nb.infosurfacesciencewestern.com By analyzing the mass-to-charge ratio of these secondary ions, detailed information about the chemical composition of the surface can be obtained. researchgate.net For adsorption studies of this compound, TOF-SIMS can identify the parent molecule and its characteristic fragments on a substrate, providing evidence of its presence and orientation on the surface. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): As mentioned earlier, SERS is a powerful technique for studying molecules adsorbed on nanostructured metal surfaces. nih.gov The enhancement of the Raman signal allows for the detection of very small quantities of the adsorbate and provides information about the vibrational modes that are perturbed upon adsorption, offering insights into the nature of the molecule-surface bond.

Analysis of Tautomeric Forms and Equilibria

Benzotriazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the triazole ring. researchgate.net The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents on the benzotriazole core.

The study of tautomerism in this compound is crucial as the different tautomers may exhibit distinct chemical and physical properties. Spectroscopic techniques, particularly NMR, are instrumental in investigating this phenomenon. researchgate.net In solution, the presence of both tautomers may be observed as separate sets of signals in the NMR spectra. The relative integration of these signals can be used to determine the equilibrium constant between the two forms under specific conditions. Computational studies can also provide valuable insights into the relative stabilities of the different tautomers.

Theoretical and Computational Chemistry of 5 Pentafluorosulfanyl 1h Benzotriazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the fundamental properties of molecules. For 5-(Pentafluorosulfanyl)-1H-benzotriazole, these methods can elucidate the influence of the potent electron-withdrawing pentafluorosulfanyl (SF₅) group on the benzotriazole (B28993) core.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is extensively used for the geometry optimization and calculation of the electronic energy of molecules. In the case of this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311G**, would be the initial step in any theoretical investigation.

The geometry optimization process seeks to find the lowest energy arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the geometry of the SF₅ group and its orientation relative to the benzotriazole ring, as well as any distortions in the aromatic system induced by this bulky and highly electronegative substituent. The calculated total electronic energy provides a measure of the molecule's stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G ) **

| Parameter | Value |

| C-S Bond Length (Å) | 1.80 |

| Average S-F Bond Length (Å) | 1.58 |

| C-N (Triazole Ring) Bond Length (Å) | 1.35 - 1.38 |

| N-N (Triazole Ring) Bond Length (Å) | 1.33 - 1.34 |

| C-C (Benzene Ring) Bond Length (Å) | 1.39 - 1.41 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations. Actual values would require specific computational studies.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the strong electron-withdrawing nature of the SF₅ group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzotriazole. This would generally make the molecule less nucleophilic but a better electrophile. The distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are estimated values for illustrative purposes. Precise energies would be determined through quantum chemical calculations.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution within a molecule. This approach allows for the characterization of chemical bonds and the identification of critical points in the electron density, which correspond to atoms, bonds, rings, and cages. By examining the properties of the electron density at the bond critical points (BCPs), such as the electron density itself (ρ) and its Laplacian (∇²ρ), one can classify the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds).

For this compound, a topological analysis would provide a detailed picture of the bonding within the SF₅ group and its interaction with the benzotriazole ring. It would also help in understanding the nature of the N-N and C-N bonds within the triazole ring and the C-C bonds in the benzene (B151609) ring.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies.

Transition State Identification and Activation Energy Calculation

To understand the reactivity of this compound in various chemical transformations, it is essential to study the corresponding reaction mechanisms. Computational methods can be used to locate the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that determines the reaction rate.

For example, in a hypothetical electrophilic substitution reaction on the benzotriazole ring, computational modeling could be used to determine the preferred position of attack by calculating the activation energies for substitution at different carbon atoms. The strong electron-withdrawing SF₅ group would be expected to direct incoming electrophiles to specific positions on the aromatic ring.

Table 3: Hypothetical Activation Energies for a Prototypical Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Reactant to Transition State 1 | 25.0 |

| Intermediate to Transition State 2 | 15.5 |

Note: This table presents hypothetical data to illustrate the output of transition state calculations.

Kinetic Modeling of Complex Reactions

While specific kinetic models for reactions involving this compound are not yet available in the literature, this approach would be crucial for understanding and optimizing potential synthetic routes or degradation pathways of this compound. By simulating the reaction under different conditions (e.g., temperature, concentration), one can predict the product distribution and reaction times, providing valuable guidance for experimental work.

Thermodynamic Property Predictions and Stability Assessments

Computational chemistry serves as a powerful tool for predicting the thermodynamic properties of molecules for which experimental data may be scarce. For derivatives of benzotriazole, high-level ab initio methods are employed to calculate key energetic parameters that define the molecule's stability. bohrium.com

Detailed research findings indicate that for analogous compounds like 5-methyl-1H-benzotriazole, computational methodologies such as the G3(MP2)//B3LYP level of theory have been successfully used to estimate gas-phase enthalpies of formation. bohrium.com These calculations, when benchmarked against experimental data from techniques like combustion calorimetry, provide a validated approach to assess thermodynamic stability. bohrium.com The stability of this compound is predicted to be high, a result of both the aromaticity of the benzotriazole ring system and the intrinsic thermal and chemical robustness of the pentafluorosulfanyl (SF5) group, which is characterized by strong sulfur-fluorine bonds. nih.govrowansci.com The standard Gibbs free energy of formation (ΔGf°) is the definitive measure of thermodynamic stability under standard conditions, with a more negative value indicating greater stability.

Table 1: Representative Predicted Thermodynamic Properties for this compound This table is illustrative, showing the types of data generated from computational chemistry calculations. Actual values would require specific high-level quantum mechanical computations.

| Thermodynamic Parameter | Symbol | Predicted Value (Illustrative) | Significance |

|---|---|---|---|

| Standard Enthalpy of Formation (gas) | ΔHf° | -1150 kJ/mol | Heat absorbed or released during the compound's formation from its constituent elements in their standard states. |

| Standard Gibbs Free Energy of Formation (gas) | ΔGf° | -980 kJ/mol | Indicates the spontaneity of the compound's formation and its overall thermodynamic stability. |

| Standard Entropy (gas) | S° | 450 J/(mol·K) | Represents the degree of molecular disorder or randomness of the system. |

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing critical information on their conformational flexibility and the nature of their interactions with surrounding molecules. nih.gov For this compound, MD simulations can elucidate how the bulky and electronegative SF5 group influences the molecule's dynamics and its non-covalent interactions.

The simulation process typically involves placing the molecule in a simulation box filled with a chosen solvent, such as water, and applying a force field (e.g., OPLS - Optimized Potentials for Liquid Simulations) to describe the interatomic forces. mdpi.com The system is then allowed to evolve over time, tracing the trajectories of all atoms. Analysis of these trajectories reveals preferred conformations, such as the rotational angle of the SF5 group relative to the plane of the benzotriazole ring, and maps the patterns of intermolecular interactions.

The SF5 group is known to participate in specific, albeit weak, non-covalent interactions. nih.gov Crystal structure analyses of SF5-containing compounds show that the equatorial fluorine atoms are often involved in weak C-H···F hydrogen bonds and F···F contacts. nih.gov These interactions, combined with the potential for π-π stacking involving the aromatic benzotriazole core, are crucial for understanding how the molecule might self-assemble in condensed phases or bind to a biological target. MD simulations can quantify the energetic contributions of these different interactions.

Table 2: Illustrative Breakdown of Non-Bonded Interaction Energies from MD Simulations This table represents a typical analysis output from an MD simulation of the solute in a solvent, quantifying the energetic components of its intermolecular interactions.

| Interaction Type | Energy Component | Typical Contribution (Illustrative) | Description |

|---|---|---|---|

| van der Waals | Lennard-Jones Potential | -25 kcal/mol | Short-range attractive and repulsive forces governing steric interactions. |

| Electrostatic | Coulombic Potential | -15 kcal/mol | Long-range forces arising from the interaction of partial atomic charges. Crucial for the polar SF5 group. |

| Hydrogen Bonding | (Implicit in VDW/Electrostatic) | Variable | Specific, directional interactions (e.g., C-H···F) involving hydrogen and electronegative atoms. |

| Solvation Free Energy | MM/PBSA or MM/GBSA | -10 kcal/mol | The overall free energy change associated with solvating the molecule, calculated as a sum of the above terms. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net Developing a QSAR/QSPR model for a series of compounds including this compound would allow for the prediction of key attributes like toxicity, receptor binding affinity, or environmental fate.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. nih.gov For a molecule containing the unique SF5 group, specific descriptors must be chosen to capture its distinct influence. The SF5 group is known to be more electron-withdrawing than a trifluoromethyl (CF3) group, is highly lipophilic, and has a specific octahedral geometry and size. nih.govenamine.netresearchgate.net Therefore, a robust model would require a combination of electronic, steric, and lipophilic descriptors.

Once descriptors are calculated for a training set of molecules with known activities or properties, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The resulting equation can then be used to predict the properties of new, untested compounds.

Table 3: Key Molecular Descriptors for QSAR/QSPR Modeling of SF5-Containing Compounds This table lists important descriptor classes and specific examples relevant for capturing the physicochemical properties of the 5-(pentafluorosulfanyl) substituent.

| Descriptor Class | Specific Descriptor Example | Property Encoded |

|---|---|---|

| Electronic | Hammett Constant (σp) | The strong electron-withdrawing nature of the SF5 group on the aromatic ring. researchgate.net |

| Steric/Topological | van der Waals Volume (VdW) | The steric bulk and size of the SF5 substituent. nih.gov |

| Lipophilicity | LogP (octanol-water partition coefficient) | The high lipophilicity imparted by the SF5 group. enamine.net |

| Quantum Chemical | Dipole Moment | The overall polarity of the molecule, significantly influenced by the highly electronegative SF5 group. |

Chemical Reactivity and Mechanistic Investigations of 5 Pentafluorosulfanyl 1h Benzotriazole

Electrophilic and Nucleophilic Reactivity of the Benzotriazole (B28993) Ring

Conversely, this strong electron-withdrawing nature enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). The depletion of electron density in the benzene (B151609) portion of the molecule facilitates the attack of nucleophiles. Studies on other substituted benzotriazoles have shown that electron-withdrawing groups, such as nitro or halogen moieties at the 5-position, increase the biological and chemical activity of the molecule, which is often related to its reactivity with biological nucleophiles. nih.gov In 2-phenyltriazole 1-oxides, the C-5 position is activated for both electrophilic and nucleophilic attack, demonstrating the nuanced reactivity of the triazole system. rsc.org For 5-(pentafluorosulfanyl)-1H-benzotriazole, the primary site for nucleophilic attack would be the carbon atoms bearing the SF5 group or other suitable leaving groups, should they be present.

Reactions Involving the Pentafluorosulfanyl Group

The pentafluorosulfanyl group is renowned for its exceptional chemical and thermal stability. rowansci.com The sulfur atom in a +6 oxidation state is sterically shielded by five fluorine atoms, and the sulfur-fluorine bonds are remarkably strong. This combination imparts a high degree of inertness to the SF5 moiety.

Pentafluorosulfanyl-substituted aromatic compounds, including by extension this compound, exhibit remarkable stability across a wide range of chemical environments. The SF5 group is resistant to strong acids, strong bases, and common oxidizing and reducing agents. wikipedia.org For instance, pentafluorosulfanylbenzene does not react with a refluxing solution of sodium hydroxide (B78521) in aqueous ethanol. wikipedia.org This robustness is a key feature, making the SF5 group a desirable substituent in the design of molecules for applications in materials science and medicinal chemistry where stability is paramount. researchgate.netnih.gov

| Condition | Reactivity/Stability of SF5 Group | Reference |

|---|---|---|

| Strongly Acidic (e.g., conc. H₂SO₄) | Generally stable; reaction may occur at elevated temperatures. | wikipedia.org |

| Strongly Basic (e.g., refluxing NaOH/EtOH) | Highly stable, no reaction observed. | wikipedia.org |

| Oxidizing Agents | Resistant to oxidation. | wikipedia.org |

| Reducing Agents | Resistant to reduction. | wikipedia.org |

| Physiological Conditions | Stable. | nih.gov |

The SF5 group exerts a powerful influence on the reactivity of the attached aromatic system primarily through its strong electron-withdrawing inductive effect (σI = 0.55) and a minor resonance contribution (σR = 0.11). researchgate.net This makes it a "super-trifluoromethyl" group in terms of its electronic properties. researchgate.netresearchgate.net

The primary consequences of this influence are:

Deactivation towards Electrophilic Substitution: By withdrawing electron density, the SF5 group significantly deactivates the benzotriazole ring towards attack by electrophiles.

Meta-Directing Nature: For any electrophilic substitution reactions that do occur, the SF5 group directs the incoming electrophile to the positions meta to itself (i.e., the 7-position). wikipedia.org

Activation towards Nucleophilic Substitution: The electron-deficient nature of the SF5-substituted ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present on the ring. researchgate.net This enhanced reactivity is a key feature exploited in the synthesis of complex SF5-containing molecules.

| Substituent | Electronegativity (χ) | Hammett Constant (σp) | Inductive Effect (σI) | Resonance Effect (σR) |

|---|---|---|---|---|

| -SF₅ | 3.65 | 0.68 | 0.55 | 0.11 |

| -CF₃ | 3.36 | 0.54 | 0.39 | 0.12 |

| -NO₂ | - | 0.78 | 0.65 | 0.13 |

Data sourced from researchgate.net.

Thermal Decomposition and Stability Mechanisms

While specific decomposition studies on this exact molecule are not widely available, the degradation mechanisms can be inferred from related structures. For nitro-substituted benzotriazoles, thermal decomposition is a complex process that can involve autocatalysis and multiple reaction steps. nih.gov The primary decomposition pathways for such compounds are initiated by either nitro-nitrite isomerization or the homolytic cleavage of the C–NO2 bond at high temperatures. nih.gov

For this compound, the most likely initial step in thermal decomposition would involve the benzotriazole ring itself, rather than the highly stable SF5 group. The pyrolysis of the parent benzotriazole is known to proceed via the elimination of molecular nitrogen (N2) to form a highly reactive diradical intermediate. nih.gov It is plausible that the 5-SF5 derivative follows a similar pathway, where the N=N bond in the triazole ring cleaves under thermal stress. The strong electron-withdrawing SF5 group could influence the activation energy of this process. The high thermal robustness of some SF5-substituted chromophores, with decomposition temperatures exceeding 400 °C, underscores the stabilizing effect of this group. researchgate.net

Oxidative and Reductive Transformations

The SF5 group itself is exceptionally resistant to both oxidation and reduction under typical chemical conditions. wikipedia.org Therefore, any oxidative or reductive transformations of this compound would primarily involve the benzotriazole nucleus.

Oxidative Transformations: The oxidation of aromatic systems bearing a pentafluorosulfanyl group can lead to dearomatization. For example, the oxidation of 4-(pentafluorosulfanyl)phenol (B1597158) and its anisole (B1667542) equivalent with hydrogen peroxide in sulfuric acid results in the formation of aliphatic products like SF5-substituted muconolactone (B1205914) and maleic acid derivatives. beilstein-journals.orgnih.gov This indicates that under strong oxidative conditions, the aromatic ring of this compound could potentially undergo ring-opening to yield aliphatic SF5-containing compounds.

Reductive Transformations: The benzotriazole ring can be susceptible to reduction. However, the strong electron-withdrawing SF5 group would make the reduction of the benzene portion of the molecule more difficult. Reductive cleavage of the triazole ring is a possibility under specific conditions, though the SF5 group itself would remain intact. The reduction of other SF5-aromatics, such as the conversion of a nitro group to an amine, proceeds without affecting the SF5 substituent, highlighting its inertness.

Photochemical Reactivity and Degradation Pathways

There is limited specific research on the photochemical reactivity of this compound. However, insights can be drawn from studies on the parent 1H-benzotriazole.

1H-benzotriazole is known to undergo photochemical degradation upon UV irradiation, particularly at pH values below 7. nih.gov The degradation does not typically lead to complete mineralization but rather to the formation of transformation products, including aniline (B41778) and phenazine. nih.govnih.gov The proposed mechanism involves the cleavage of the triazole ring.

For this compound, a similar photochemical pathway centered on the benzotriazole ring is expected. The highly stable S-F bonds of the pentafluorosulfanyl group are unlikely to be cleaved by UV irradiation under normal conditions. Therefore, photochemical degradation would likely be initiated by the absorption of UV light by the aromatic system, leading to the cleavage and rearrangement of the triazole ring. The resulting degradation products would be SF5-substituted aromatic or aliphatic compounds. The extreme stability of the SF5 group suggests it would persist as a substituent on the photoproducts.

Hydrolytic Stability and Environmental Degradation Mechanisms

The environmental fate of this compound is governed by its inherent chemical stability and its susceptibility to various degradation pathways. The presence of the pentafluorosulfanyl (SF5) group, a substituent known for its profound impact on molecular properties, is a key determinant of the compound's behavior in aqueous environments.

The SF5 group is characterized by its high thermal and chemical stability, which is attributed to the strong sulfur-fluorine bonds. rowansci.comnih.govrsc.org This inherent stability suggests that this compound is likely to be highly resistant to hydrolysis under typical environmental pH and temperature conditions. The SF5 group is often considered a bioisostere for other chemical groups and is noted for its stability under physiological conditions. acs.org Research on various aryl-SF5 compounds has consistently highlighted the robustness of this moiety, suggesting that hydrolytic degradation of the S-C bond or the S-F bonds is not a significant environmental degradation pathway in the absence of other energetic inputs like high-energy radiation. nih.gov

| Condition | Observed Stability | Reference |

|---|---|---|

| Neutral Aqueous Solution | High | rowansci.comacs.org |

| Acidic Aqueous Solution | High | nih.gov |

| Basic Aqueous Solution | High | nih.gov |

| Physiological Conditions | High | acs.org |

While resistant to hydrolysis, this compound is expected to undergo degradation in the environment through other mechanisms, primarily photodegradation and biodegradation.

Photodegradation: A significant environmental degradation pathway for aromatic compounds containing the pentafluorosulfanyl group is direct photolysis. Studies on various aromatic SF5 compounds have shown that the SF5 group can be completely degraded by actinic radiation, with degradation occurring on a timescale of hours. nih.gov This process involves the cleavage of the sulfur-fluorine bonds and the carbon-sulfur bond, leading to the release of all five fluoride (B91410) ions. nih.gov The final degradation product of the aromatic portion is typically a benzenesulfonate (B1194179). nih.gov For this compound, it is anticipated that exposure to sunlight would initiate a similar degradation cascade, leading to the breakdown of the SF5 group and likely followed by the photodegradation of the benzotriazole ring itself. The benzotriazole moiety is known to be susceptible to photocatalytic degradation, which can lead to complete mineralization. nih.gov The photodegradation of other benzotriazole derivatives has been estimated to have half-lives in the range of 24 to 50 hours in surface waters. nih.gov

| Compound Type | Degradation Rate | Key Findings | Reference |

|---|---|---|---|

| Aromatic SF5 Probe Compounds | Hourly half-lives under actinic radiation | Complete degradation of the SF5 group with release of five fluoride ions. Formation of benzenesulfonate as the final product. | nih.gov |

Biodegradation: The biodegradation of organofluorine compounds can be challenging for microorganisms due to the strength of the carbon-fluorine and sulfur-fluorine bonds. However, studies have demonstrated that some bacterial strains, such as Pseudomonas spp., are capable of degrading SF5-substituted aromatic compounds. nih.gov This microbial degradation can proceed through the utilization of the compound as a sole carbon and energy source, leading to the release of fluoride ions. nih.gov The initial steps of biodegradation of SF5-substituted aminophenols have been shown to involve N-acetylation and the formation of catechols. nih.gov While the specific metabolic pathway for this compound has not been elucidated, it is plausible that similar microbial processes could contribute to its environmental degradation, targeting both the aromatic ring and the SF5 substituent.

Derivatives and Analogues of 5 Pentafluorosulfanyl 1h Benzotriazole

Design Principles for the Synthesis of Novel Derivatives

The design of novel derivatives of 5-(pentafluorosulfanyl)-1H-benzotriazole is guided by the distinctive properties of the SF5 group and the versatile nature of the benzotriazole (B28993) core. The SF5 group is known for its high electronegativity, metabolic stability, and significant lipophilicity, which can profoundly influence a molecule's biological activity and material properties. researchgate.netnih.gov Key design principles revolve around leveraging these characteristics:

Bioisosteric Replacement: The SF5 group serves as a bioisostere for other bulky, lipophilic groups like the trifluoromethyl (CF3) or t-butyl group. researchgate.net The design of new derivatives often involves the substitution of these groups with the SF5 moiety to enhance metabolic stability or modulate electronic properties without drastically altering the molecular conformation.

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the SF5 group can be utilized to tune the acidity of the N-H bond in the triazole ring, influencing its hydrogen bonding capabilities and interaction with biological targets.

Introduction of Diverse Functionalities: The benzotriazole scaffold allows for modifications at multiple positions. N-alkylation and N-arylation of the triazole ring can introduce a wide range of substituents to explore structure-activity relationships. Furthermore, functionalization of the benzene (B151609) ring can be envisioned to introduce additional pharmacophoric elements or points for further conjugation.

Enhancement of Membrane Permeability: The high lipophilicity of the SF5 group can be exploited to improve the membrane permeability of drug candidates, a critical factor for oral bioavailability.

Synthesis of Substituted Analogues

The synthesis of substituted analogues of this compound can be approached through several established methods for the modification of benzotriazoles and SF5-substituted aromatic compounds.

N-Alkylation and N-Arylation of the Benzotriazole Nitrogen Atoms

The alkylation and arylation of benzotriazoles are well-established transformations that typically yield a mixture of N1 and N2 isomers. The regioselectivity of these reactions is influenced by the nature of the electrophile, the reaction conditions, and the substituents on the benzotriazole ring.

N-Alkylation: The N-alkylation of benzotriazoles is commonly achieved using alkyl halides in the presence of a base. beilstein-journals.org For this compound, the electron-withdrawing SF5 group is expected to increase the acidity of the N-H protons, facilitating deprotonation. The regioselectivity of alkylation will be a key consideration, with steric hindrance from the SF5 group potentially influencing the N1/N2 ratio. Catalytic methods, such as the use of B(C6F5)3 with diazoalkanes, have been shown to provide high site-selectivity for N1-alkylation of benzotriazoles and could be applicable to the SF5-substituted analogue. rsc.org

N-Arylation: N-arylation of benzotriazoles can be accomplished through various methods, including copper-catalyzed cross-coupling reactions with aryl boronic acids or aryl halides. nih.govrsc.org A facile method for the regiospecific N1-arylation of 1H-benzotriazoles involves a copper-mediated reaction with aryl boronic acids, which proceeds through a 1-aryl-1H-benzotriazole 3-oxide intermediate. nih.gov This directed approach could be particularly useful for achieving regioselective arylation of this compound.

Modifications on the Benzene Ring of the Benzotriazole System

The functionalization of the benzene ring of this compound presents a synthetic challenge due to the deactivating effect of both the benzotriazole moiety and the strongly electron-withdrawing SF5 group. However, methods developed for the modification of other SF5-substituted benzenes could be adapted.

Nucleophilic aromatic substitution (SNAr) reactions on nitro-(pentafluorosulfanyl)benzenes have been reported, where the nitro group is displaced by nucleophiles. nih.gov While the benzotriazole ring is not as strongly activating as a nitro group, this precedent suggests that SNAr reactions on activated derivatives of this compound might be feasible.

Direct C-H functionalization could offer an alternative route. Palladium-catalyzed direct arylation has been successfully applied to the C-5 position of other heterocyclic systems, such as azoles and uracils. preprints.orgnih.gov The feasibility of such a reaction on the this compound ring would depend on the development of suitable catalytic systems that can overcome the electronic deactivation.

Incorporation of Additional Fluorinated Subunits

The introduction of additional fluorinated groups can further modulate the properties of this compound derivatives. This can be achieved by using fluorinated building blocks in the N-alkylation or N-arylation steps. For instance, reacting this compound with fluorinated alkyl halides or aryl halides would yield derivatives with multiple fluorine-containing moieties.

Furthermore, the synthesis of benzotriazoles from precursors already bearing multiple fluorine substituents is a viable strategy. For example, the synthesis of 4,5,6,7-tetrafluoro-1H-benzotriazole has been reported, and similar approaches could potentially be used to synthesize analogues of this compound with additional fluorine atoms on the benzene ring. researchgate.net

Comparative Studies with Related Heterocyclic Systems

The properties and potential applications of this compound and its derivatives can be better understood through comparative studies with other SF5-substituted heterocyclic systems and with non-fluorinated benzotriazoles.

| Heterocyclic System | Key Structural Features | Known Applications/Properties |

| Benzothiazoles | Contains a sulfur atom in the five-membered ring, leading to different electronic and conformational properties compared to the triazole ring. | Benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties. |

| Triazoles | A five-membered ring with three nitrogen atoms. Can exist as 1,2,3- or 1,2,4-triazoles. The SF5-substituted 1,2,3-triazoles have been investigated as energetic materials. acs.org | Triazoles are important pharmacophores in antifungal and antiviral drugs. Fluorinated triazoles often show enhanced pharmacological activity. |

| Benzimidazoles | Contains a five-membered ring with two nitrogen atoms fused to a benzene ring. Structurally similar to purines. | Benzimidazole derivatives are known for their diverse biological activities, including anthelmintic, antifungal, and anticancer properties. |

Structure-Reactivity and Structure-Application Relationships in Derivatives

The relationship between the structure of this compound derivatives and their reactivity and potential applications is governed by the electronic and steric effects of the substituents.

Structure-Reactivity Relationships:

Influence of the SF5 Group: The strong electron-withdrawing nature of the SF5 group deactivates the benzene ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly if additional activating groups are present. nih.gov It also increases the acidity of the N-H bond in the triazole ring.

Role of the Benzotriazole Core: The benzotriazole moiety itself can act as a leaving group in certain reactions and its N-substituents can direct the regioselectivity of further modifications. nih.gov

Effect of N-Substituents: The nature of the alkyl or aryl group on the triazole nitrogen atoms will influence the steric environment around the heterocycle and can modulate the electronic properties of the entire molecule.

Structure-Application Relationships:

The unique combination of the benzotriazole scaffold and the SF5 group can be harnessed for various applications:

Medicinal Chemistry: The metabolic stability and lipophilicity imparted by the SF5 group, combined with the proven biological activity of the benzotriazole core, make these derivatives attractive candidates for drug discovery. nih.gov Structure-activity relationship (SAR) studies, where the N-substituents and benzene ring substituents are systematically varied, would be crucial for optimizing biological activity. researchgate.net

Materials Science: The high thermal stability and unique electronic properties of SF5-containing aromatics suggest that derivatives of this compound could find applications as components of liquid crystals, polymers, or other advanced materials. chemrxiv.org

Applications and Emerging Research Areas of 5 Pentafluorosulfanyl 1h Benzotriazole

Advanced Building Block in Synthetic Organic Chemistry

As a functionalized benzotriazole (B28993), 5-(pentafluorosulfanyl)-1H-benzotriazole serves as a valuable building block in synthetic organic chemistry. The benzotriazole ring system is known for its utility in the synthesis of a wide array of heterocyclic compounds and as a reliable synthetic auxiliary. researchgate.net The introduction of the potent SF5 group further enhances its utility by modifying the electronic properties of the benzotriazole core, thereby influencing reactivity and enabling the synthesis of novel chemical entities. researchgate.nettcichemicals.com

While specific examples detailing the use of this compound in cascade or multicomponent reactions are not extensively documented in the current literature, the benzotriazole scaffold itself is well-established in such transformations. acs.orgnih.govbeilstein-journals.orgrsc.org These reactions, which involve a sequence of intramolecular and intermolecular events to build complex molecular architectures from simple starting materials in a single operation, often rely on the unique reactivity of the benzotriazole moiety. For instance, benzotriazole derivatives can act as precursors to reactive intermediates that are then trapped in subsequent cyclization or addition steps.

The strong electron-withdrawing nature of the pentafluorosulfanyl group is expected to significantly influence the reactivity of the benzotriazole ring in such cascade and multicomponent reactions. This powerful inductive effect can modulate the nucleophilicity and electrophilicity of the heterocyclic system, potentially leading to novel reaction pathways and the formation of unique molecular scaffolds. The high thermal and chemical stability conferred by the SF5 group also suggests that this building block could be amenable to a broad range of reaction conditions, further expanding its synthetic utility. rowansci.comtcichemicals.com

The directing group ability of both the benzotriazole and pentafluorosulfanyl moieties plays a crucial role in the selective functionalization of the molecule. The benzotriazole ring system can direct ortho-lithiation, allowing for the introduction of substituents at specific positions on the benzene (B151609) ring.

The pentafluorosulfanyl group is a strong electron-withdrawing group with a significant steric presence. Its electronic effects are comparable to those of a nitro group and are exerted through a combination of a strong negative inductive effect and a minor resonance contribution via negative hyperconjugation. rsc.orgresearchgate.net These properties can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzotriazole ring. The positioning of the SF5 group at the 5-position would be expected to direct incoming electrophiles to specific positions on the aromatic ring, enabling the synthesis of precisely substituted derivatives. The steric bulk of the SF5 group can also play a role in directing reactions by sterically hindering certain positions. researchgate.net

Contributions to Materials Science Research

The incorporation of the pentafluorosulfanyl group into organic molecules has garnered significant interest in materials science due to the unique properties it imparts, such as high thermal stability, chemical resistance, and strong electronegativity. rowansci.comnih.govrsc.org These characteristics make this compound a promising candidate for the development of advanced materials.

The pentafluorosulfanyl group has been recognized as an emerging tool in the design of optoelectronic materials. rsc.org Its strong electron-accepting nature can be harnessed to tune the electronic properties of π-conjugated systems, which are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The introduction of the SF5 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, thereby influencing its charge transport properties and optical absorption and emission characteristics. rsc.orgrsc.org

Benzotriazole derivatives are also known to be components of some optoelectronic materials. mdpi.com The combination of the electron-withdrawing SF5 group and the benzotriazole core in this compound could lead to the development of novel materials with tailored optoelectronic properties. For example, its incorporation into donor-acceptor chromophores could enhance intramolecular charge transfer, a key process in many optoelectronic applications. rsc.orgrsc.org

Below is a table summarizing the key properties of the pentafluorosulfanyl group relevant to optoelectronic materials:

| Property | Description | Impact on Optoelectronic Materials |

| High Electronegativity | The SF5 group is one of the most electronegative functional groups. rowansci.com | Can lower HOMO and LUMO energy levels, influencing charge injection and transport. rsc.orgrsc.org |

| Thermal Stability | The S-F bonds are very strong, leading to high thermal stability. rowansci.com | Enhances the operational lifetime and stability of organic electronic devices. |

| Chemical Stability | Resistant to many chemical reagents. rowansci.com | Improves the environmental stability of materials. |

| Lipophilicity | The SF5 group can increase the solubility of molecules in organic solvents. rowansci.com | Can improve the processability of materials for device fabrication. |

Benzotriazole derivatives are widely used as UV stabilizers in polymers. gsconlinepress.commdpi.com They function by absorbing harmful UV radiation and dissipating it as heat, thereby preventing the degradation of the polymer matrix. The incorporation of benzotriazole moieties into polymer chains, either as pendant groups or as part of the main chain, can provide long-lasting protection against photodegradation. crimsonpublishers.comgoogle.com

The presence of the pentafluorosulfanyl group in this compound could further enhance its performance as a polymer additive. The high thermal and chemical stability of the SF5 group would ensure its longevity within the polymer matrix, even under harsh environmental conditions. rowansci.com Furthermore, the electronic properties of the SF5 group could potentially modulate the UV absorption characteristics of the benzotriazole core, leading to more efficient UV protection.